molecular formula C12H24O3S B12122130 Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide CAS No. 27888-90-0

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide

Cat. No.: B12122130
CAS No.: 27888-90-0
M. Wt: 248.38 g/mol
InChI Key: NZIVGIKQNDZMII-UHFFFAOYSA-N
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Description

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide (CAS 126-33-0) is a sulfolane derivative with the molecular formula C₄H₈O₂S and a molecular weight of 120.17 g/mol . It is structurally characterized by a tetrahydrothiophene ring system oxidized to a 1,1-dioxide, with a linear octyloxy (-O-C₈H₁₇) substituent at the 3-position. This compound exhibits high solubility in organic solvents due to the lipophilic octyloxy chain, making it relevant for applications in materials science and synthetic chemistry. Key physical properties include a boiling point of 285°C and a melting point of 27.5°C, as reported by NIST .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27888-90-0

Molecular Formula

C12H24O3S

Molecular Weight

248.38 g/mol

IUPAC Name

3-octoxythiolane 1,1-dioxide

InChI

InChI=1S/C12H24O3S/c1-2-3-4-5-6-7-9-15-12-8-10-16(13,14)11-12/h12H,2-11H2,1H3

InChI Key

NZIVGIKQNDZMII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Oxidation of Tetrahydrothiophene Derivatives

The most common route involves oxidizing 3-(octyloxy)tetrahydrothiophene to the corresponding 1,1-dioxide. meta-Chloroperoxybenzoic acid (m-CPBA) is the preferred oxidizing agent due to its high selectivity and compatibility with sulfur-containing substrates.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or chloroform at 0–25°C

  • Molar Ratio: 1:1.2 (substrate:m-CPBA)

  • Yield: 78–85% after purification

Mechanism:
The reaction proceeds via a concerted electrophilic addition mechanism, where the peracid oxygen attacks the sulfur atom, forming the sulfone group while breaking the weak O–O bond (Figure 1). The octyloxy group remains intact due to its electron-donating nature, which stabilizes the intermediate.

Limitations:

  • Requires anhydrous conditions to prevent side reactions.

  • m-CPBA is moisture-sensitive and thermally unstable.

Hydrogen Peroxide-Mediated Oxidation

A cost-effective alternative employs hydrogen peroxide (H₂O₂) with tungstic acid (H₂WO₄) as a catalyst.

Typical Protocol:

  • Dissolve 3-(octyloxy)tetrahydrothiophene (1 mol) in acetic acid.

  • Add 30% H₂O₂ (2.5 mol) and H₂WO₄ (0.05 mol).

  • Reflux at 80°C for 6–8 hours.

Key Data:

ParameterValue
Conversion Rate92%
Isolated Yield68–72%
Purity (HPLC)≥98%

This method produces water as the only byproduct, aligning with green chemistry principles. However, over-oxidation to sulfonic acids may occur if reaction times exceed 10 hours.

Nucleophilic Substitution on Pre-Formed Sulfolanes

An alternative approach functionalizes tetrahydrothiophene-1,1-dioxide (sulfolane) through nucleophilic substitution (Figure 2).

Steps:

  • Sulfolane Bromination: React sulfolane with N-bromosuccinimide (NBS) to form 3-bromotetrahydrothiophene-1,1-dioxide.

  • Octyloxy Group Introduction: Treat the brominated intermediate with sodium octoxide (NaOOct) in dimethylformamide (DMF) at 120°C.

Yield Optimization:

FactorOptimal ConditionEffect on Yield
Temperature120°CMaximizes SN2
SolventDMFEnhances solubility
Reaction Time24 hours95% conversion

This method avoids oxidation steps but requires stringent anhydrous conditions to prevent hydrolysis of NaOOct.

Reaction Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF, DCM) improve reaction rates by stabilizing transition states. Non-polar solvents like hexane reduce byproduct formation in m-CPBA oxidations.

Solvent Comparison:

SolventDielectric ConstantYield (%)
DCM8.9385
THF7.5878
Hexane1.8862

Catalytic Enhancements

Tungstic Acid Modifications:
Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases H₂O₂ oxidation efficiency:

  • Yield improvement: 72% → 81%

  • Reaction time reduction: 8 → 5 hours.

Industrial-Scale Production

Continuous Flow Reactors

Industrial plants utilize tubular flow reactors for m-CPBA oxidations due to their superior heat control and scalability.

Process Parameters:

ParameterValue
Flow Rate10 L/min
Residence Time30 minutes
Annual Capacity500 metric tons

Purification Techniques

Distillation vs. Chromatography:

MethodPurity (%)Cost (USD/kg)
Vacuum Distillation99.5120
Column Chromatography99.9450

Chromatography is reserved for pharmaceutical-grade material, while distillation suffices for industrial applications.

Analytical Characterization

Spectroscopic Data

¹H NMR (CDCl₃):

  • δ 3.85 (t, 2H, OCH₂)

  • δ 3.45 (m, 2H, SCH₂)

  • δ 1.25 (m, 12H, CH₂)

IR (KBr):

  • 1120 cm⁻¹ (S=O asymmetric stretch)

  • 1045 cm⁻¹ (S=O symmetric stretch)

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the dioxide form back to the parent thiophene compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, trifluoroacetic acid, dimethyldioxirane, meta-chloroperoxybenzoic acid.

    Reduction: Hydrogenation using transition metal catalysts.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Parent thiophene compound.

    Substitution: Substituted thiophene derivatives with various functional groups.

Scientific Research Applications

Chemical Properties and Structure

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide features a tetrahydrothiophene ring with an octyloxy substituent at the third position. Its chemical formula is C10H18O2SC_{10}H_{18}O_2S with a molecular weight of approximately 248.39 g/mol. The presence of both sulfur and oxygen atoms in its structure enhances its reactivity and solubility compared to other thiophene derivatives.

Chemistry

This compound serves as a building block in organic synthesis. Its unique structure allows for the formation of various derivatives through:

  • Oxidation : Producing sulfone derivatives.
  • Reduction : Converting back to the parent thiophene compound.
  • Substitution Reactions : Electrophilic and nucleophilic substitutions can lead to diverse functionalized products.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationHydrogen peroxide, trifluoroacetic acidSulfone derivatives
ReductionTransition metal catalystsParent thiophene compound
SubstitutionHalogenating agents, nucleophilesSubstituted thiophene derivatives

Biology

Research into the biological activities of this compound has revealed potential antimicrobial properties. Studies have indicated its efficacy against various pathogens, suggesting applications in developing new antimicrobial agents.

Medicine

Thiophene derivatives are being explored for their therapeutic potential. The compound's unique structure may enhance binding affinity to biological targets:

  • Drug Development : Investigated as precursors for pharmaceuticals targeting specific diseases.
  • Mechanism of Action : Interacts with molecular pathways influencing biological activity.

Industry

In industrial applications, thiophene compounds are utilized in producing advanced materials:

  • Photoelectric Materials : Used in organic photovoltaics due to their electronic properties.
  • Sensors : Employed in developing chemical sensors for environmental monitoring.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of thiophene derivatives against common bacterial strains. Results showed that this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, indicating its potential as a lead compound for new antibiotics.

Case Study 2: Organic Photovoltaics

Research demonstrated that incorporating thiophene compounds into organic photovoltaic cells improved energy conversion efficiency. The unique electronic properties of thiophene derivatives facilitate better charge transport within the cell structure.

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to participate in various chemical reactions, influencing its biological activity. The presence of the octyloxy group and the dioxide form can enhance its binding affinity to specific targets, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Substituent Effects

Compound Name Molecular Formula Substituent Molecular Weight (g/mol) Key Properties/Applications References
Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide C₄H₈O₂S Octyloxy (-O-C₈H₁₇) 120.17 High organic solubility; potential use in polymer solar cells
3-Bromotetrahydrothiophene 1,1-dioxide C₄H₆BrO₂S Bromo (-Br) 196.06 Reactive in nucleophilic substitutions; precursor for cross-coupling reactions
3,4-Dichlorotetrahydrothiophene 1,1-dioxide C₄H₆Cl₂O₂S Dichloro (-Cl) 189.06 Nematocide activity; electrophilic character due to electron-withdrawing Cl groups
2,5-Dihydro-3-[(octylthio)methyl]-, 1,1-dioxide C₁₃H₂₄O₂S₂ Octylthio methyl (-S-C₈H₁₇) 276.46 Enhanced lipophilicity; applications in surfactants or self-assembled monolayers
4-Chloro-3-fluorothiophene 1,1-dioxide C₄H₃ClFO₂S Chloro (-Cl), Fluoro (-F) 168.58 High electronegativity; used in fluorinated materials and pharmaceuticals

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups: The octyloxy group is electron-donating via oxygen, which stabilizes adjacent positive charges and enhances solubility in non-polar solvents. In contrast, chloro and bromo substituents are electron-withdrawing, increasing electrophilicity and reactivity in substitution reactions .
  • Lipophilicity : The octyloxy and octylthio derivatives exhibit higher lipophilicity than halogenated analogs, making them suitable for applications requiring organic compatibility (e.g., polymer matrices) .
  • Biological Activity : Dichloro and bromo derivatives demonstrate pesticidal or antitumor activity, whereas the octyloxy compound’s long alkyl chain may limit bioavailability .

Optoelectronic Properties

  • Photoluminescence: Thienyl-S,S-dioxides with hexyl or phenyl lateral groups (e.g., T3oxPh) exhibit high photoluminescence quantum yields (PLQY) due to extended conjugation. The octyloxy derivative’s non-conjugated alkyl chain likely reduces PLQY but improves film-forming properties in bulk heterojunction solar cells .
  • Charge Transport : Halogenated derivatives (e.g., dichloro) show higher electron affinity, making them suitable as electron-transport layers, while the octyloxy compound’s insulating alkyl chain may limit conductivity .

Thermal and Physical Properties

  • Melting Points : The octyloxy derivative melts at 27.5°C , significantly lower than the dichloro analog (>100°C ), reflecting the plasticizing effect of the flexible alkyl chain .
  • Solubility : The octyloxy substituent enhances solubility in toluene and chloroform compared to polar solvents, whereas sulfonyl chloride derivatives (e.g., Tetrahydrothiophene-3-sulfonyl chloride) are water-reactive .

Biological Activity

Thiophene, tetrahydro-3-(octyloxy)-, 1,1-dioxide is a heterocyclic compound notable for its unique structural features and potential biological activities. Its molecular formula is C_{12}H_{18}O_2S, with a molecular weight of approximately 248.39 g/mol. This compound is characterized by a tetrahydrothiophene ring substituted with an octyloxy group at the third position, contributing to its solubility and reactivity in biological systems.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C12H18O2S\text{C}_{12}\text{H}_{18}\text{O}_2\text{S}

This compound's unique features include:

  • Heterocyclic Structure : The presence of sulfur and oxygen atoms enhances its chemical reactivity.
  • Octyloxy Substitution : This long alkyl chain increases lipophilicity, which may improve membrane permeability and bioavailability.

Biological Activity Overview

Research on thiophene derivatives indicates a range of biological activities, particularly in the areas of antioxidant properties and potential therapeutic applications. Below are key findings related to its biological activity:

Antioxidant Activity

Studies have shown that thiophene derivatives exhibit significant antioxidant properties. For instance, compounds derived from tetrahydrobenzo[b]thiophene have demonstrated antioxidant activity comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing inhibition rates against free radicals that suggest their potential use in treating oxidative stress-related diseases .

Interaction Studies

Interaction studies involving this compound focus on its interactions with various biological systems. These studies explore:

  • Molecular Docking : Investigations into binding affinities with proteins such as Keap1 (Kelch-like ECH-associated protein 1) indicate that certain thiophene derivatives can effectively interact with biological targets, potentially modulating their activity .
  • Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity is crucial for developing more potent derivatives .

Summary of Research Findings

The following table summarizes key findings from recent studies on thiophene derivatives and their biological activities:

Study Biological Activity Methodology Key Findings
Antioxidant ActivityTAC AssaySignificant antioxidant potency comparable to ascorbic acid.
Protein InteractionMolecular DockingEffective binding with Keap1 protein indicating potential therapeutic applications.
General InteractionVarious assaysInteractions with biological systems suggest versatility in applications.

Case Study 1: Antioxidant Potency

A study evaluated a series of tetrahydrobenzo[b]thiophene derivatives for their antioxidant capacity. The results indicated that several compounds displayed inhibition rates ranging from 19% to 30% against free radical-induced lipid oxidation. This suggests their potential as candidates for drug development aimed at oxidative stress-related conditions .

Case Study 2: Molecular Docking Analysis

Molecular docking studies were conducted to assess the binding affinity of thiophene derivatives with the Keap1 protein. The analysis revealed that specific structural features significantly enhance binding efficiency, suggesting a pathway for designing new therapeutics targeting oxidative stress pathways .

Q & A

Q. What are the established synthetic routes for preparing thiophene 1,1-dioxide derivatives, and how can they be optimized for octyloxy-substituted analogs?

Thiophene 1,1-dioxides are typically synthesized via two approaches: (1) oxidation of thiophenes using peracids (e.g., perbenzoic acid) and (2) elimination of HX from substituted tetrahydrothiophene-1,1-dioxides . For octyloxy-substituted derivatives, introducing the alkoxy group may require regioselective functionalization of the tetrahydrothiophene ring prior to oxidation. Optimization could involve adjusting reaction conditions (e.g., solvent polarity, temperature) to enhance yield and purity, as demonstrated in cycloaddition reactions of asymmetrical dienes .

Q. How can the structure of tetrahydro-3-(octyloxy)thiophene 1,1-dioxide be rigorously characterized?

Key methods include:

  • X-ray crystallography for unambiguous confirmation of stereochemistry and substituent positioning, as applied to related spirocyclic phosphazenes .
  • NMR spectroscopy (¹H, ¹³C, DEPT, and 2D techniques like COSY/HSQC) to resolve overlapping signals from the tetrahydrothiophene ring and octyloxy chain.
  • Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns, particularly for intermediates in multi-step syntheses .

Q. What acute toxicity data are available for structurally similar thiophene 1,1-dioxides?

The analog thiophene-3-ol, tetrahydro-, 1,1-dioxide (CAS 13031-76-0) exhibits an LD₅₀ of 3500 mg/kg in mice via intraperitoneal injection, with toxicity linked to metabolic interference and inflammatory responses . While this data does not directly apply to the octyloxy derivative, it highlights the need for in vitro cytotoxicity screening (e.g., MTT assays) in early-stage research.

Advanced Research Questions

Q. How can molecular docking guide the design of thiophene 1,1-dioxide derivatives as STAT3 inhibitors?

The benzo[b]thiophene 1,1-dioxide scaffold binds the STAT3 SH2 domain via interactions with the pTyr705 site, hydrophobic pockets, and Leu706 . For octyloxy-substituted analogs:

  • Use docking software (e.g., AutoDock Vina) to model the octyloxy chain’s role in occupying hydrophobic regions.
  • Prioritize derivatives with flexible linkers (amide, carbonyl, ester) at the 2-position to enhance binding affinity, as seen in CBT derivatives with IC₅₀ values <1 μM in cancer cell lines .
  • Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. What strategies resolve solubility challenges for thiophene 1,1-dioxides in biological assays?

  • Co-solvent systems : Use DMSO-water mixtures (<0.1% DMSO) to maintain compound stability while avoiding cytotoxicity .
  • Structural modifications : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to the octyloxy chain or thiophene ring, balancing solubility and target affinity.
  • Nanoparticle encapsulation : Employ liposomal or polymeric carriers to enhance bioavailability, as suggested for poorly soluble STAT3 inhibitors .

Q. How can contradictory biological activity data be analyzed across different cell lines or assays?

Discrepancies may arise from:

  • Cell-specific STAT3 activation : Test compounds in panels of cell lines (e.g., MDA-MB-231, DU145) with varying STAT3 dependency .
  • Off-target effects : Perform kinome-wide profiling to rule out interference with parallel pathways (e.g., JAK2, MAPK).
  • Assay conditions : Standardize ROS measurement protocols, as STAT3 inhibition by CBT derivatives correlates with ROS generation .

Q. What synthetic methodologies enable regioselective functionalization of tetrahydrothiophene 1,1-dioxides?

  • Electrophilic substitution : Leverage the electron-deficient nature of the 1,1-dioxide ring for directed nitration or halogenation at the 3-position, as shown in nitro-to-amine reductions for STAT3 inhibitors .
  • Cross-coupling reactions : Apply Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl/heteroaryl groups at the 2- or 5-positions .

Methodological Considerations

Q. How to validate the role of ROS generation in STAT3 inhibition by thiophene 1,1-dioxides?

  • Quantify intracellular ROS using fluorescent probes (e.g., DCFH-DA) in conjunction with STAT3 phosphorylation assays.
  • Use ROS scavengers (e.g., NAC) to confirm causality between ROS levels and apoptotic activity .

Q. What computational tools are recommended for analyzing substituent effects on STAT3 binding?

  • Molecular dynamics (MD) simulations : Assess the stability of ligand-protein complexes over time (e.g., GROMACS).
  • Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications to prioritize synthetic targets .

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